2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester
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Overview
Description
This compound is also known as methyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate . It has a molecular weight of 284.73 . The compound appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN4O2S/c1-5-13-7(11)3-8(14-5)15-10-12-4-6(18-10)9(16)17-2/h3-4H,1-2H3,(H,12,13,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Pharmacological Applications
This compound is a part of the diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit various pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, which this compound is a part of, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been used in the modulation of myeloid leukemia, with drugs like imatinib, Dasatinib and nilotinib being pyrimidine-based and well-established treatments for leukemia .
Antimicrobial Applications
Pyrimidine derivatives have also been reported to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.
Antifungal Applications
In addition to their antimicrobial properties, pyrimidine derivatives have also been reported to have antifungal properties . This could potentially make them useful in the treatment of various fungal infections.
Antiparasitic Applications
Pyrimidine derivatives have been reported to have antiparasitic properties . This could potentially make them useful in the treatment of various parasitic infections.
Diuretic Applications
Pyrimidine derivatives have been reported to have diuretic properties . This could potentially make them useful in the treatment of conditions that require increased urine production.
Antitumor Applications
Pyrimidine derivatives have been reported to have antitumor properties . This could potentially make them useful in the treatment of various types of tumors.
Antifilarial Applications
Pyrimidine derivatives have been reported to have antifilarial properties . This could potentially make them useful in the treatment of filarial infections.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This process, known as phosphorylation, is a fundamental mechanism in transmitting signals within cells and regulating cellular activity.
Mode of Action
This could inhibit the function of the target proteins, leading to changes in cellular signaling pathways .
Biochemical Pathways
If the compound does indeed inhibit kinases, it could impact a variety of cellular processes, including cell growth, division, and death, as well as immune responses and intercellular communication .
Result of Action
If the compound acts as a kinase inhibitor, it could potentially halt cell growth or division, induce cell death, or modulate immune responses .
properties
IUPAC Name |
methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c1-5-13-7(11)3-8(14-5)15-10-12-4-6(18-10)9(16)17-2/h3-4H,1-2H3,(H,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEKRDVMLSIHBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester |
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